molecular formula C24H23FN2O4S B11122582 4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B11122582
M. Wt: 454.5 g/mol
InChI Key: PCFCPGLZQBWVMH-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydroisoquinoline moiety, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluoroaniline with suitable reagents to introduce the fluorophenyl group.

    Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline group is introduced through a series of reactions involving the appropriate starting materials and catalysts.

    Formation of the Sulfonamide Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:

    N-(4-FLUOROPHENYL)-2-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE: This compound has a similar structure but differs in the position of the methyl group.

    N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-CARBONAMIDE: This compound has a carbonamide group instead of a sulfonamide group, leading to different chemical properties and reactivity.

The uniqueness of N-(4-FLUOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H23FN2O4S

Molecular Weight

454.5 g/mol

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C24H23FN2O4S/c1-17-14-22(32(29,30)26-21-8-6-20(25)7-9-21)10-11-23(17)31-16-24(28)27-13-12-18-4-2-3-5-19(18)15-27/h2-11,14,26H,12-13,15-16H2,1H3

InChI Key

PCFCPGLZQBWVMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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